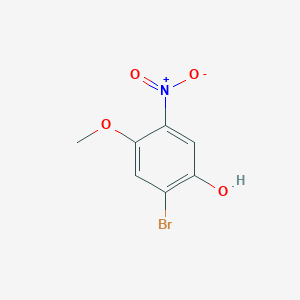
2-Bromo-4-methoxy-5-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-methoxy-5-nitrophenol is an organic compound with the molecular formula C7H6BrNO4 It is a derivative of phenol, characterized by the presence of bromine, methoxy, and nitro functional groups attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methoxy-5-nitrophenol typically involves multiple steps, starting from commercially available starting materials. One common route includes:
Nitration: The introduction of a nitro group to the aromatic ring. This can be achieved by treating the starting material with a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The addition of a bromine atom to the aromatic ring. This step can be carried out using bromine in the presence of a catalyst such as iron or aluminum bromide.
Methoxylation: The introduction of a methoxy group. This can be done by reacting the intermediate compound with methanol in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-methoxy-5-nitrophenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products Formed
Substitution: Formation of derivatives with different substituents replacing the bromine atom.
Reduction: Formation of 2-Bromo-4-methoxy-5-aminophenol.
Oxidation: Formation of 2-Bromo-4-hydroxy-5-nitrophenol.
Applications De Recherche Scientifique
2-Bromo-4-methoxy-5-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-methoxy-5-nitrophenol involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methyl-6-nitrophenol: Similar structure but with a methyl group instead of a methoxy group.
2-Bromo-5-nitrophenol: Lacks the methoxy group.
4-Methoxy-2-nitrophenol: Lacks the bromine atom.
Uniqueness
2-Bromo-4-methoxy-5-nitrophenol is unique due to the combination of bromine, methoxy, and nitro groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that may not be achievable with other similar compounds.
Propriétés
Formule moléculaire |
C7H6BrNO4 |
|---|---|
Poids moléculaire |
248.03 g/mol |
Nom IUPAC |
2-bromo-4-methoxy-5-nitrophenol |
InChI |
InChI=1S/C7H6BrNO4/c1-13-7-2-4(8)6(10)3-5(7)9(11)12/h2-3,10H,1H3 |
Clé InChI |
FDPQBZXVKGFXGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1[N+](=O)[O-])O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-[4-(1-Piperazinyl)butoxy]-2(1H)-quinolinone](/img/structure/B15292903.png)









![7-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B15292959.png)

